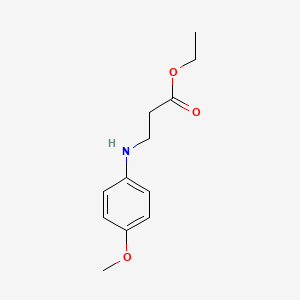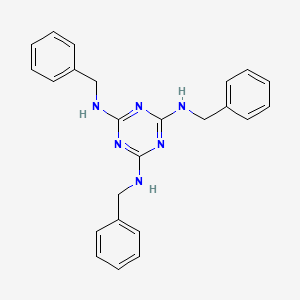
1-Phenyl-2,6,9,12-tetraoxatetradecane-4,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- is a chemical compound with the molecular formula C16H26O6. It is known for its unique structure, which includes multiple ether linkages and hydroxyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- typically involves the reaction of phenyl-substituted epoxides with polyether diols under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and ether linkages allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxatridecan-13-ol, 4-(hydroxymethyl)-1-phenyl-: A similar compound with a slightly different structure, used in similar applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: Another related compound with distinct chemical properties and uses.
Uniqueness
2,6,9,12-Tetraoxatetradecane-4,14-diol, 1-phenyl- is unique due to its specific arrangement of ether linkages and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
75506-89-7 |
|---|---|
Molecular Formula |
C16H26O6 |
Molecular Weight |
314.37 g/mol |
IUPAC Name |
1-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H26O6/c17-6-7-19-8-9-20-10-11-21-13-16(18)14-22-12-15-4-2-1-3-5-15/h1-5,16-18H,6-14H2 |
InChI Key |
OZOWNSQDUGHOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCCOCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione](/img/structure/B12124413.png)
![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)

![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)

![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)






![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)
![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)
